REACTION_CXSMILES
|
[CH2:1]([NH2:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH2:9].C(N([CH2:16][CH3:17])CC)C.[O:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[C:23](Cl)=[O:24]>CN(C1C=CN=CC=1)C>[CH2:1]([NH:10][C:23]([C:19]1[O:18][CH:22]=[CH:16][CH:17]=1)=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH:9][C:23]([C:19]1[O:18][CH:22]=[CH:21][CH:20]=1)=[O:24]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(CCCCCCCN)N
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Name
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|
Quantity
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14.2 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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19 g
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Type
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reactant
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Smiles
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O1C(=CC=C1)C(=O)Cl
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Name
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|
Quantity
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0.17 g
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Type
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catalyst
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Smiles
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CN(C)C=1C=CN=CC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting compound was purified by column chromatography (98:2 DCM:EtOAc)
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Type
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CUSTOM
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Details
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the product obtained as a white solid (21.5 g/92%)
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Name
|
|
Type
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|
Smiles
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C(CCCCCCCNC(=O)C=1OC=CC1)NC(=O)C=1OC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |